Difructose anhydride III

Übersicht

Beschreibung

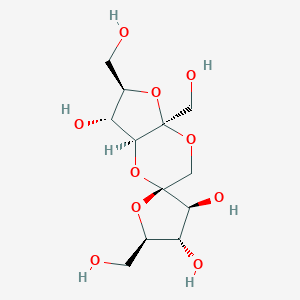

Difructose anhydride III (DFA III) is the smallest cyclic disaccharide, consisting of two fructose residues . It is a hydrolysate of inulin and is rarely found in nature . DFA III has garnered industrial interest as a low-calorie sugar substitute .

Synthesis Analysis

DFA III is biologically produced from inulin by inulin fructotransferase (IFTase, EC 4.2.2.18) . It can also be easily generated in small amounts by sucrose caramelization, thus it occurs in a wide range of foodstuffs during food processing .Molecular Structure Analysis

DFA III is a cyclic difructose containing two reciprocal glycosidic linkages . It consists of two fructose units linked at their reducing carbons .Chemical Reactions Analysis

DFA III is formed during the thermal treatment of a mixture of D-glucose and D-fructose powders . The complete assignments of the 1H- and 13C-NMR signals of DFA III have been reported .Physical And Chemical Properties Analysis

DFA III has half the sweetness but only 1/15 energy of sucrose, showing potential industrial application as a low-calorie sucrose substitute . The degradability and Maillard reactivity of DFA III in low pH solutions are much lower than those of sucrose .Wissenschaftliche Forschungsanwendungen

Structural Characteristics : McDonald and Turcotte (1947) identified DFA III as a crystalline tritrityl derivative with a unique structural formation involving two oxygen bridges (McDonald & Turcotte, 1947).

Industrial Production : Kikuchi et al. (2009) developed an economical industrial process to produce DFA III from crude inulin extracted from chicory roots using Arthrobacter sp. H65-7 fructosyltransferase, marking a significant advancement in its commercial availability (Kikuchi et al., 2009).

Enhanced Catalytic Reaction : Li et al. (2015) found that high hydrostatic pressure significantly accelerates the production of DFA III from inulin, suggesting a method to increase yield under certain conditions (Li et al., 2015).

Health and Nutrition Applications : Research by Saito and Tomita (2000) indicates that DFA III affects calcium absorption and has half the sweetness of sucrose, making it a potential nutritional supplement (Saito & Tomita, 2000). Additionally, Lee et al. (2019) found that it can modify bile acid metabolism in rats (Lee et al., 2019).

Potential in Agrochemicals and Biofuels : Tanaka et al. (1972) highlighted the potential use of DFA III in agrochemicals and biofuels, produced by the degradation of inulin by Arthrobacter ureafaciens (Tanaka, Uchiyama, & Ito, 1972).

Digestibility and Fermentability : Tamura et al. (2003) reported that DFA III is an indigestible and low fermentable sugar in humans, comparable to lactulose (Tamura et al., 2003).

Immune System and Mineral Absorption : Studies have shown that DFA III in colostrum improves immunoglobulin G and mineral absorption in newborn calves (Sato et al., 2012).

Functional Sweeteners Production : Ko et al. (2019) discussed the use of recombinant yeast for converting DFA III from Jerusalem artichoke tuber powder, potentially for use in functional sweeteners (Ko et al., 2019).

Production Techniques : Hua et al. (2015) and Hang et al. (2012) have explored the enzyme membrane reactor coupled with nanofiltration membrane systems and ultrafiltration membrane bioreactors, respectively, for efficient production of DFA III (Hua et al., 2015)(Hang et al., 2012).

Advances in Production and Applications : Cheng et al. (2021) provided a 50-year perspective on DFA III, highlighting the advancements in its production and potential applications in food and pharmaceutical industries, though emphasizing the need for further research for commercial production and expanded applications (Cheng, Wu, Zhang, & Mu, 2021).

Safety And Hazards

Zukünftige Richtungen

The recent findings on the physiological effects of DFA III are being summarized, and research progresses on identification, expression, and molecular modification of IFTase and large-scale biological production of DFA III by IFTase are being reviewed in detail . The aim is to better understand commercial-scale DFA III production as a food product .

Eigenschaften

IUPAC Name |

(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRQDWNGXKYIDO-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difructose anhydride III | |

CAS RN |

81129-73-9 | |

| Record name | Difructose anhydride III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

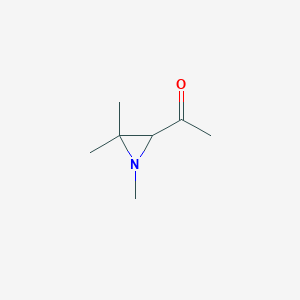

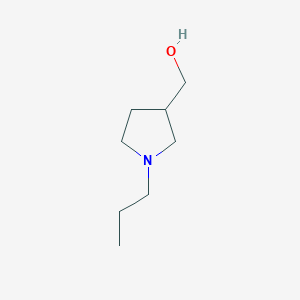

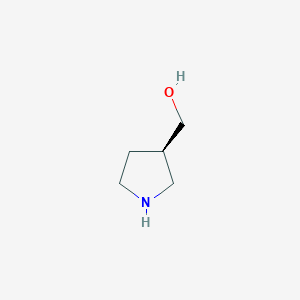

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)